molecular formula C18H24N2O5 B563454 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 CAS No. 1189968-99-7

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8

Cat. No.: B563454
CAS No.: 1189968-99-7
M. Wt: 356.448
InChI Key: VGZNAIDAUTTZNO-JNJBWJDISA-N
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Description

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research applications .

Preparation Methods

The synthesis of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves several steps The starting materials typically include 1,4-benzodioxane and piperazineThe final step involves the incorporation of deuterium atoms to obtain the deuterated version of the compound .

Chemical Reactions Analysis

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, making it useful in studying reaction mechanisms and kinetics. The compound can also interact with enzymes and receptors, providing insights into their function and regulation .

Comparison with Similar Compounds

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound, particularly its use in studying reaction mechanisms and kinetics due to the presence of deuterium atoms.

Biological Activity

4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 is a deuterated compound with significant potential in medicinal chemistry and biological research. This compound, with CAS Number 147635-30-1, is primarily utilized in studies related to pharmacokinetics, drug development, and as a reference standard in various analytical techniques.

  • Molecular Formula : C18H24N2O5
  • Molecular Weight : 348.39 g/mol
  • Structure : The compound features a tert-butyl group, a piperazine ring, and a benzodioxane moiety, which contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of deuterium atoms modifies the kinetics of chemical reactions involving the compound, making it useful for studying enzyme interactions and reaction mechanisms.

Antifilarial Activity

Research indicates that compounds similar to this compound exhibit promising antifilarial properties. A related study demonstrated that benzopyrone derivatives possess macrofilaricidal and microfilaricidal activities against Brugia malayi, a significant parasitic nematode. At a dose of 300 mg/kg, these compounds showed substantial adulticidal (53.6%) and microfilaricidal (46.0%) effects along with sterilization of female worms (46.3%) .

Enzyme Inhibition

The compound has been shown to inhibit protease activity in B. malayi, suggesting potential applications in targeting parasitic infections. At a concentration of 1 µM, the inhibition reached 82%, indicating strong efficacy as an enzyme inhibitor .

Study on Benzopyrones

A study explored the synthesis of benzopyrone derivatives incorporating piperazine structures, revealing their potential as leads for developing antifilarial agents. The incorporation of piperazine into these compounds was pivotal for enhancing their biological activities .

Pharmacokinetic Studies

This compound is utilized in pharmacokinetic studies due to its deuterated nature, which allows for precise tracking in metabolic pathways. The stability of deuterated compounds aids in understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Analysis

Compound NameCAS NumberMolecular WeightBiological Activity
This compound147635-30-1348.39 g/molAntifilarial activity; enzyme inhibition
7-O-[4-methyl piperazine-1-(2-acetyl)]-2H-1-benzopyran-2-oneNot specifiedNot specifiedMacro and microfilaricidal effects

Properties

IUPAC Name

tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3/i8D2,9D2,10D2,11D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGZNAIDAUTTZNO-JNJBWJDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(N(C(C(N1C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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